4-Methoxy-2(1H)-pyridinone
CAS No.: 95907-06-5
Cat. No.: VC8335658
Molecular Formula: C6H7NO2
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95907-06-5 |
|---|---|
| Molecular Formula | C6H7NO2 |
| Molecular Weight | 125.13 g/mol |
| IUPAC Name | 4-methoxy-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) |
| Standard InChI Key | BZIUQZRSHNDQTH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=O)NC=C1 |
| Canonical SMILES | COC1=CC(=O)NC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Methoxy-2(1H)-pyridinone belongs to the pyridinone family, featuring a six-membered aromatic ring with a ketone group at position 2 and a methoxy substituent at position 4. The lactam structure (2-pyridinone) introduces a planar conformation, while the methoxy group enhances electron density at the 4-position, influencing reactivity in electrophilic substitution reactions . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methoxy-1H-pyridin-2-one | |
| Molecular Formula | C₆H₇NO₂ | |
| Molecular Weight | 125.13 g/mol | |
| Density | 1.16 g/cm³ | |
| Boiling Point | 355.1°C at 760 mmHg | |
| Canonical SMILES | COC1=CC(=O)NC=C1 |
The compound’s Standard InChIKey (BZIUQZRSHNDQTH-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for interactions in biological systems.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:
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¹H NMR: Signals at δ 6.20 (d, H-3), δ 6.90 (d, H-5), and δ 3.80 (s, OCH₃) reflect aromatic protons and methoxy groups .
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) confirm lactam and ether functionalities .
Synthetic Methodologies and Reactivity
Lithiation-Based Synthesis
Physicochemical and Thermodynamic Properties
Solubility and Partitioning
The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to hydrogen-bonding from the lactam group. Its logP value of 0.82 predicts favorable membrane permeability, making it suitable for oral drug formulations .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition above 300°C under nitrogen . The high boiling point (355.1°C) reflects strong intermolecular hydrogen bonding in the crystalline state .
Applications in Drug Discovery and Material Science
Kinase Inhibitor Design
The pyridinone core serves as a peptide bond isostere in kinase inhibitors, forming hydrogen bonds with hinge regions (e.g., Bruton’s tyrosine kinase) .
Polymer Chemistry
Coordination with transition metals (e.g., Pd²⁺) yields conductive polymers for optoelectronic devices, with conductivity up to 10⁻³ S/cm .
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